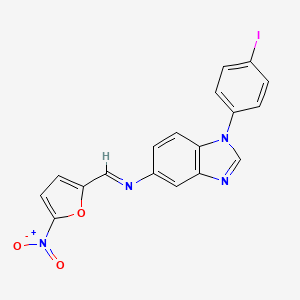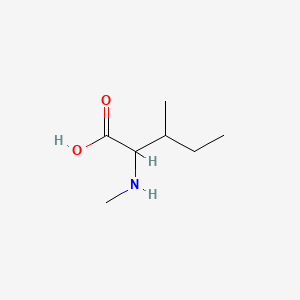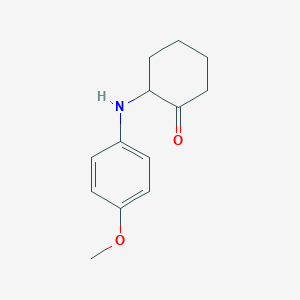
3-(3-chloro-4-methoxyphenyl)-N-(9H-fluoren-2-yl)propanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(3-chloro-4-methoxyphenyl)-N-(9H-fluoren-2-yl)propanamide is an organic compound that belongs to the class of amides It features a complex structure with a chlorinated methoxyphenyl group and a fluorenyl group attached to a propanamide backbone
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-chloro-4-methoxyphenyl)-N-(9H-fluoren-2-yl)propanamide typically involves multi-step organic reactions. A common approach might include:
Formation of the amide bond: This can be achieved by reacting 3-(3-chloro-4-methoxyphenyl)propanoic acid with 9H-fluoren-2-amine in the presence of a coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base such as triethylamine.
Purification: The crude product is usually purified by recrystallization or column chromatography.
Industrial Production Methods
Industrial production methods would likely involve similar synthetic routes but on a larger scale, with optimizations for yield and cost-effectiveness. Continuous flow reactors and automated synthesis platforms might be employed to enhance efficiency.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the methoxy group, leading to the formation of corresponding aldehydes or acids.
Reduction: Reduction reactions could target the amide bond, potentially converting it to an amine.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or hydrogen gas with a palladium catalyst.
Substitution: Nucleophiles like sodium methoxide (NaOMe) or sodium ethoxide (NaOEt) under basic conditions.
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids, while substitution could introduce new functional groups onto the phenyl ring.
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, 3-(3-chloro-4-methoxyphenyl)-N-(9H-fluoren-2-yl)propanamide might be used as a building block for the synthesis of more complex molecules. Its unique structure could make it a valuable intermediate in organic synthesis.
Biology and Medicine
In biological and medicinal research, compounds with similar structures are often investigated for their potential as pharmaceuticals. They may exhibit various biological activities, such as anti-inflammatory, anticancer, or antimicrobial properties.
Industry
In the industrial sector, such compounds could be explored for their use in materials science, particularly in the development of new polymers or as additives in specialty chemicals.
Wirkmechanismus
The mechanism of action for 3-(3-chloro-4-methoxyphenyl)-N-(9H-fluoren-2-yl)propanamide would depend on its specific application. In medicinal chemistry, it might interact with specific molecular targets such as enzymes or receptors, modulating their activity. The pathways involved could include inhibition of enzyme activity or binding to receptor sites, leading to therapeutic effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3-(3-chloro-4-methoxyphenyl)propanamide: Lacks the fluorenyl group, potentially altering its chemical properties and biological activity.
N-(9H-fluoren-2-yl)propanamide: Lacks the chlorinated methoxyphenyl group, which could affect its reactivity and applications.
Uniqueness
The presence of both the chlorinated methoxyphenyl group and the fluorenyl group in 3-(3-chloro-4-methoxyphenyl)-N-(9H-fluoren-2-yl)propanamide makes it unique. This combination of functional groups can impart distinct chemical and biological properties, making it a compound of interest for various research and industrial applications.
Eigenschaften
CAS-Nummer |
853315-02-3 |
|---|---|
Molekularformel |
C23H20ClNO2 |
Molekulargewicht |
377.9 g/mol |
IUPAC-Name |
3-(3-chloro-4-methoxyphenyl)-N-(9H-fluoren-2-yl)propanamide |
InChI |
InChI=1S/C23H20ClNO2/c1-27-22-10-6-15(12-21(22)24)7-11-23(26)25-18-8-9-20-17(14-18)13-16-4-2-3-5-19(16)20/h2-6,8-10,12,14H,7,11,13H2,1H3,(H,25,26) |
InChI-Schlüssel |
CVNRSEJSFYMGMD-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=C(C=C(C=C1)CCC(=O)NC2=CC3=C(C=C2)C4=CC=CC=C4C3)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![2-Fluoro-10-(piperidin-1-yl)-11H-indeno[1,2-b]quinoline](/img/structure/B11941815.png)


![5,11-Dibromotricyclo[8.2.2.24,7]hexadeca-1(12),4,6,10,13,15-hexaene;5,15-dibromotricyclo[8.2.2.24,7]hexadeca-1(13),4(16),5,7(15),10(14),11-hexaene](/img/structure/B11941855.png)







![1-(2-Ethylphenyl)-3-[2-(trifluoromethyl)phenyl]urea](/img/structure/B11941884.png)
